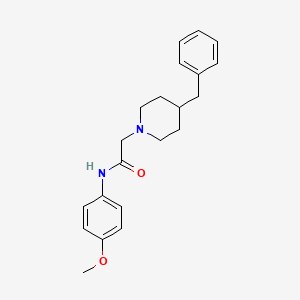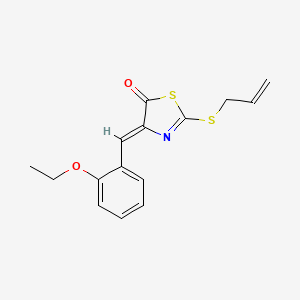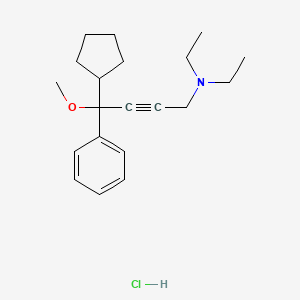![molecular formula C14H12N4 B5183902 2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B5183902.png)
2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine is a chemical compound that has been the subject of research in the fields of biochemistry and pharmacology. This compound is known for its unique chemical structure and potential therapeutic applications. In
科学的研究の応用
2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine has been the subject of research in various scientific fields due to its potential therapeutic applications. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. It has also been investigated for its potential use as a fluorescent probe in biochemical assays.
作用機序
The mechanism of action of 2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in cells, leading to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit viral replication in vitro.
実験室実験の利点と制限
One advantage of using 2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine in lab experiments is its unique chemical structure, which allows for specific targeting of certain enzymes or pathways. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine. These include further investigation of its anticancer, anti-inflammatory, and antiviral properties, as well as its potential use as a fluorescent probe in biochemical assays. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to make it more accessible for lab experiments.
合成法
The synthesis of 2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine involves the reaction of 3-(1H-pyrazol-3-yl)aniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of around 60%.
特性
IUPAC Name |
2-methyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-10-14(16-8-7-15-10)12-4-2-3-11(9-12)13-5-6-17-18-13/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFRDCGSBALFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methyl-N-[4-(4-morpholinyl)butyl]propanamide](/img/structure/B5183842.png)
![diethyl 5-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5183849.png)

![1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5183859.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183861.png)

![3,3'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5183878.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5183892.png)

![3-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5183910.png)
![3-[(3,5-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5183918.png)
![4-{2-[(2,6-dichlorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5183922.png)